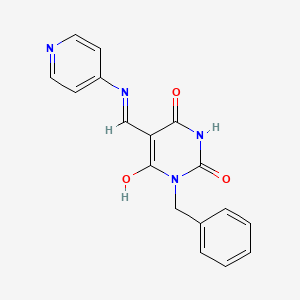
1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. .
Aplicaciones Científicas De Investigación
1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to interfere with specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
1-Benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione can be compared with other pyrimidine derivatives such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity, which is significant in cancer therapy.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity, making it a potential anti-cancer agent.
Ethyl-4-benzyl-1-(4-(3-hydroxy-4-isopropoxy-4-oxobut-2-enoyl)benzyl)-6-methyl-2-oxo-1,2-dihydro pyrimidine-5-carboxylate: Known for its anti-HIV activity
Propiedades
IUPAC Name |
1-benzyl-6-hydroxy-5-(pyridin-4-yliminomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-15-14(10-19-13-6-8-18-9-7-13)16(23)21(17(24)20-15)11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVNOTKYSNGHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-9H-fluoren-9-yl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5956107.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B5956109.png)

![N-(2-methoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B5956125.png)
![N-[2-(2-furyl)ethyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5956128.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5956131.png)
![ethyl 2-({[2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5956134.png)

![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5956154.png)
![1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5956157.png)
![3-[2-(3-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5956163.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5956169.png)
![N,3,5-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5956175.png)
![4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5956183.png)
